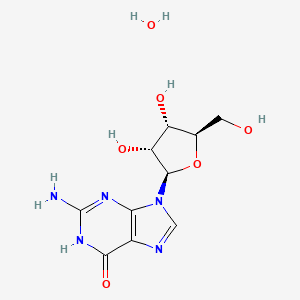

Guanosine Hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901952 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143525-19-2 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aqueous Environments and Hydration Phenomena in Nucleoside Chemistry

The study of nucleosides in aqueous environments is crucial for understanding their biological functions. Water is not merely a passive solvent but an active participant in the chemical and physical behavior of biomolecules. acs.org The hydration shell, a layer of water molecules surrounding a biomolecule, has properties that differ from bulk water and profoundly influences the biomolecule's structure, function, and dynamics. acs.org

Hydration is a fundamental phenomenon that dictates the structure, function, and activity of many organic molecules, including nucleosides. aip.org The interaction between water and these molecules has been a subject of extensive research. For instance, studies on the hydration of nucleic acid bases and nucleosides have revealed that the contraction of water caused by the polar groups of these molecules depends on the proximity and chemical nature of other functional groups. nih.gov

In the context of prebiotic chemistry, while anhydrous conditions might have been more favorable for certain reactions, water is considered the most plausible solvent for the origin of life. royalsocietypublishing.orgroyalsocietypublishing.org Therefore, understanding phosphorylation and polymerization of nucleosides in aqueous environments is critical for theories on the origin of life. royalsocietypublishing.orgroyalsocietypublishing.org

Overview of Guanosine S Foundational Roles in Intracellular and Extracellular Biological Processes

Crystallographic Investigations of this compound and Related Nucleosides

Crystallographic techniques are fundamental in determining the three-dimensional structure of this compound at an atomic level. Both single crystal and powder X-ray diffraction methods have been instrumental in characterizing its various hydrated and polymorphic forms.

Single Crystal X-ray Diffraction Analysis of Hydrated Guanosine Forms

Single-crystal X-ray diffraction has provided definitive structural information for guanosine dihydrate (C₁₀H₁₃N₅O₅·2H₂O). core.ac.ukiucr.orgcaltech.edu Studies have revealed that guanosine dihydrate crystallizes in the monoclinic space group P2₁. core.ac.ukiucr.orgcaltech.edu The crystal structure is characterized by extensive hydrogen bonding, where purine (B94841) bases form ribbons. core.ac.ukiucr.orgcaltech.edu These ribbons are further organized into stacks with an inter-ring separation of approximately 3.3 Å. core.ac.ukiucr.orgcaltech.edu A notable feature is the presence of two independent nucleoside molecules and four water molecules within the asymmetric unit, with the two nucleoside molecules exhibiting different conformations around the glycosidic bond and in the pucker of the sugar rings. core.ac.ukiucr.orgcaltech.edu

The crystal data for guanosine dihydrate has been precisely determined, providing the foundation for understanding its solid-state behavior. core.ac.ukiucr.orgcaltech.edu The detailed knowledge of its crystal structure is crucial for comprehending its biological function and its interactions with other molecules. core.ac.ukiucr.org

In related studies, the crystal structure of a hydrated manganese(II) derivative of guanosine 5'-monophosphate, [Mn(5'-GMP)(H₂O)₅]·3H₂O, was found to be isostructural with its nickel counterpart. nih.gov This study highlighted that the manganese atom coordinates to five water molecules and the N-7 position of the guanine (B1146940) base, with no direct metal-phosphate bonding. nih.gov

Interactive Data Table: Crystallographic Data for Guanosine Dihydrate

| Parameter | Value | Reference |

| Formula | C₁₀H₁₃N₅O₅·2H₂O | core.ac.ukiucr.orgcaltech.edu |

| Space Group | P2₁ | core.ac.ukiucr.orgcaltech.edu |

| a (Å) | 17.518 | core.ac.ukiucr.orgcaltech.edu |

| b (Å) | 11.502 | core.ac.ukiucr.orgcaltech.edu |

| c (Å) | 6.658 | core.ac.ukiucr.orgcaltech.edu |

| β (°) | 98.17 | core.ac.ukiucr.orgcaltech.edu |

| Z | 2 | core.ac.ukiucr.orgcaltech.edu |

Spectroscopic Elucidation of Hydration Effects on Guanosine Conformation

Spectroscopic techniques offer a complementary approach to crystallographic methods, providing detailed information about the local environment, bonding, and dynamics of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Water Stretching Modes and Structural Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the hydrogen-bonding network and the conformation of guanosine and its surrounding water molecules. The stretching modes of water, in particular, serve as excellent probes of hydration. acs.org In hydrated DNA, the OH stretching excitations of the water shell exhibit spectral diffusion on a timescale of approximately 500 fs, indicating rapid structural fluctuations. acs.org

IR-UV double resonance spectroscopy has been used to study hydrated clusters of guanosine in the gas phase. acs.orgnih.gov These studies have identified specific hydration structures, including a monohydrate where a water molecule bridges the 5'-OH group of the sugar and the amino group of the guanine moiety. acs.orgnih.gov The addition of a second water molecule significantly influences the 2'-OH group, suggesting the formation of specific dihydrate structures. acs.orgnih.gov

Raman spectroscopy has been used to investigate the low-frequency phonon modes of guanosine dihydrate. acs.org A characteristic peak at 27 cm⁻¹ is observed for the dihydrate, which shifts upon dehydration, providing a clear signature of the hydration state. acs.org Raman spectroscopy has also been used to characterize different solid forms of guanosine monophosphate, including amorphous and hydrated crystalline forms, by identifying their unique spectral peaks. uni-halle.deresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies in this compound and Related Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Significance | Reference |

| Water OH Stretching | ~3000-3600 | IR, Raman | Probes hydrogen bonding environment of water molecules | acs.orgscience.gov |

| Guanosine NH Stretching | ~3100-3500 | IR | Sensitive to hydrogen bonding involving the guanine base | science.gov |

| Guanosine C=O Stretching | ~1700-1800 | IR | Indicates the tautomeric form of the guanine base | escholarship.org |

| Low-frequency Phonon Mode | 27 | Raman | Characteristic of guanosine dihydrate crystal lattice | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing Self-Assembly and Solvent Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of guanosine in both solution and the solid state. acs.org In solution, NMR can be used to investigate the self-assembly of guanosine derivatives into higher-order structures like G-quadruplexes. researchgate.netgatech.edu Diffusion-ordered NMR spectroscopy (DOSY) is particularly useful for characterizing the size of these aggregates based on their diffusion coefficients. acs.orgresearchgate.net

Solid-state NMR (ssNMR) provides detailed information about the intermolecular interactions that stabilize the crystal structure of guanosine hydrates. acs.org Techniques like ¹H double-quantum magic-angle spinning (MAS) NMR can distinguish between different self-assembly motifs, such as ribbons and quartets, based on the specific hydrogen bonds formed. acs.orgacs.org An NMR crystallography study of guanosine dihydrate has elucidated the roles of various noncovalent interactions, including N–H···O, N–H···N, O–H···N, O–H···O, and CH−π interactions, in stabilizing the ribbon-like structure. acs.org

Furthermore, NMR has been used to study the reversible dehydration and hydration processes of guanosine, complementing findings from PXRD. tandfonline.comresearchgate.net ¹³C ssNMR can track the changes in the local environment of the carbon atoms during these phase transitions. tandfonline.com

Mass Spectrometry (ESI-MS, MALDI-TOF) for Supramolecular Aggregate Identification

Mass spectrometry (MS) techniques, particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), are powerful tools for identifying and characterizing supramolecular aggregates of guanosine. acs.orgnovapublishers.com ESI-MS is a soft ionization technique that can preserve noncovalent interactions, allowing for the detection of intact G-quadruplexes and other assemblies in the gas phase. springernature.comuliege.be It can provide information on the stoichiometry of these complexes, including the number of guanosine units and the number of bound cations. springernature.comoup.com

ESI-MS has been widely used to study the formation of G-quadruplexes from guanine-rich sequences and their interactions with ligands. springernature.comacs.org The combination of ESI-MS with other techniques like ion mobility spectrometry provides further structural insights into these complex assemblies. uliege.be

MALDI-TOF MS is another valuable technique for analyzing guanosine aggregates, especially larger assemblies. nih.govsepscience.com It has been used to characterize exopolysaccharides from anaerobic granular sludge, revealing the presence of alginate-like structures. nih.gov However, care must be taken in interpreting MALDI-TOF data, as adduct formation and aggregation can sometimes lead to ambiguities in mass assignment. nih.gov

Polymorphism and Hydrate Forms in Guanosine Systems

Reversible Dehydration/Hydration Processes and Crystal Phase Transitions of Guanosine Dihydrate

Guanosine can exist in various crystalline forms, including a dihydrate and an anhydrous state, with the transition between them being reversible. nih.gov This reversible dehydration and hydration process has been studied in detail, revealing a series of crystal phase changes. acs.orgresearchgate.net

The process of converting guanosine dihydrate to anhydrous guanosine can be initiated by heating. acs.org Conversely, the anhydrous form can revert to the dihydrate state through cooling or exposure to sufficient relative humidity. nih.govacs.org Studies utilizing techniques such as variable temperature powder X-ray diffraction (VT-PXRD) have identified intermediate hydrated phases during these transitions. acs.orgresearchgate.net Specifically, two novel hydrated phases, termed hydrated guanosine I and II, have been characterized. acs.orgresearchgate.net

The transition from guanosine dihydrate (H-state) to the anhydrous state (A-state) is not a single-step process. As the relative humidity is lowered, guanosine dihydrate begins to lose its crystal water. nih.gov Below 10% relative humidity, the loss of water is rapid, leading to the anhydrous form at 0% relative humidity. nih.gov During the reverse process of hydration, an intermediate state (M-state) containing 1.2-1.3 moles of water per mole of guanosine is observed between 10-20% relative humidity. nih.gov The crystal lattice of this M-state has been determined to be orthorhombic. nih.gov Despite these transformations, the fundamental base-stacking structure of guanosine is maintained throughout the process. nih.gov However, the loss of water does induce conformational changes in the ribose units and disrupts the hydrogen-bonding network between the bases in the anhydrous state. nih.gov

The reversibility of this process is a key characteristic of guanosine dihydrate and is also observed in guanine monohydrate. acs.orgresearchgate.net Both compounds possess water channels within their crystal structures that are maintained during the dehydration and rehydration cycles, facilitating the reversible movement of water molecules. acs.orgresearchgate.net This is in contrast to inosine (B1671953) dihydrate, which undergoes an irreversible dehydration process, with the resulting anhydrous inosine being stable and not readily converting back to its dihydrate form. acs.orgresearchgate.net

The kinetics of these phase transitions are influenced by factors such as the heating rate. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that higher heating rates shift the dehydration peaks to higher temperatures. researchgate.net This is attributed to the time-dependent nature of water loss from the crystal lattice. researchgate.net

Factors Influencing Crystal Phase Control and Hydrate Stability in Guanine and Guanosine Analogs

The stability and formation of specific crystal phases and hydrates of guanine and its analogs are influenced by a variety of factors, including pH, temperature, and the presence of other molecules. researchgate.netacs.org

The pH of the crystallization solution plays a significant role in determining the resulting crystal phase. researchgate.net Guanine itself is largely insoluble under neutral conditions, dissolving only in highly acidic or alkaline environments. researchgate.net By manipulating the pH, it is possible to control the formation of different guanine polymorphs and their sizes, which is linked to the stability of different guanine tautomers at varying pH levels. researchgate.net For instance, both guanine monohydrate and anhydrous guanine phases can be selectively obtained by adjusting the solution's pH. researchgate.net

Temperature is another critical factor. Guanine monohydrate is not stable at elevated temperatures and can transform into a mixture of anhydrous guanine polymorphs (α and β) when heated or immersed in water for extended periods. nih.gov In contrast, the β-polymorph of anhydrous guanine exhibits long-term stability in water. nih.gov Interestingly, hydrated guanine crystals generally show higher solubility than their anhydrous counterparts, a somewhat uncommon characteristic for molecular crystals. nih.gov

The presence of impurities or additives can also direct the crystallization process. acs.orgresearchgate.net For example, the incorporation of molecules like hypoxanthine (B114508) and xanthine (B1682287) into the guanine crystal lattice can influence the crystal morphology. acs.org While it was found that these additives tend to elongate the crystals along the π-stacking direction, they also affect the cross-sectional shape by modulating the in-plane hydrogen bonding interactions. acs.org This suggests that a combination of different types of additives could be used to achieve precise control over the final crystal habit. acs.org

The stability of the hydrate is also intrinsically linked to the molecular structure of the guanosine analog itself. The conformation of the sugar ring and the strength of the hydration effect are crucial for maintaining the stability of the resulting G4-structures. rsc.org The molecular geometry can be altered by factors such as the cooling rate during crystallization, which in turn affects the stability. rsc.org

The nature of the guanine analog also dictates the stability of its hydrated forms. For instance, while guanosine dihydrate undergoes reversible dehydration, inosine dihydrate, despite having a similar crystal structure, dehydrates irreversibly. researchgate.net This difference highlights the subtle but critical role of the specific molecular structure in determining the stability and phase transition behavior of these hydrates.

Supramolecular Architectures and the Role of Hydration Water

Guanosine Self-Assembly into G-Quartets and G-Quadruplexes

Guanine and its derivatives, such as guanosine, possess a remarkable ability to self-assemble into highly organized supramolecular structures. gatech.eduwikipedia.org The fundamental building block of these assemblies is the G-quartet (also known as a G-tetrad), a planar arrangement of four guanine bases connected by a network of Hoogsteen hydrogen bonds. wikipedia.org These G-quartets can then stack on top of each other to form a helical structure known as a G-quadruplex. gatech.eduwikipedia.org

The formation of these structures is not a random process and is influenced by several factors. In the absence of metal ions, guanine derivatives may form G-ribbons. pnas.org However, the presence of specific metal cations is typically required for the formation and stabilization of G-quadruplexes. pnas.orgnih.gov These cations are located in the central channel of the G-quadruplex, situated between the planes of the G-quartets, where they coordinate with the oxygen atoms of the guanine bases. nih.govnih.gov This coordination helps to stabilize the stacked arrangement of the G-quartets. nih.gov

The self-assembly process is hierarchical, starting from the formation of G-quartets which then organize into G-quadruplexes. nih.govmdpi.com This process has been observed for various guanosine derivatives, including guanosine 5'-monophosphate (5'-GMP), which can form hydrogels based on these G-quadruplex structures. psu.edu Even lipophilic derivatives of guanosine can self-assemble into stable G-quadruplexes in nonpolar solvents when templated by cations. gatech.edu In some cases, these self-assembled structures can further organize into liquid crystalline phases with long-range order. gatech.edu

The stability and structure of the resulting G-quadruplex can be influenced by the specific guanosine derivative and the surrounding conditions. For example, some lipophilic guanosine derivatives have been shown to self-assemble into cation-free stacked G-quartet architectures, which is an unusual finding. nih.gov The formation of G-quadruplexes is a key requirement for the gel-forming ability of many guanosine analogs. rsc.org

Ion-Dependent G-Quadruplex Formation and the Dynamics of Ion Hydration Shells

The formation and stability of G-quadruplexes are highly dependent on the presence of specific metal cations. acs.orgresearchgate.net These ions play a crucial role in neutralizing the electrostatic repulsion between the guanine carbonyl groups that line the central channel of the quadruplex. nih.govacs.org

Different metal ions exhibit varying abilities to induce and stabilize G-quadruplex structures. researchgate.netnih.gov Monovalent cations such as potassium (K+) and sodium (Na+) are particularly effective. researchgate.netnih.gov The size of the ion influences its position within the G-quadruplex core. researchgate.netnih.gov Smaller ions like Na+ can fit within the central cavity of a G-quartet, while larger ions like K+ are typically located between the planes of adjacent G-quartets. nih.govresearchgate.net Divalent cations such as strontium (Sr2+), barium (Ba2+), calcium (Ca2+), and lead (Pb2+) can also promote G-quadruplex formation. pnas.orgresearchgate.netnih.gov The stability of the G-quadruplex can be significantly enhanced in the presence of certain divalent cations compared to monovalent ones, which is attributed to stronger ion-dipole interactions. psu.edu

The type of cation can also influence the specific topology of the G-quadruplex. For example, the thrombin-binding aptamer (TBA) forms a G-quadruplex in the presence of K+ but remains largely unfolded in the presence of lithium (Li+), which is a non-stabilizing cation. acs.orgnih.gov The stacking mode of the G-quartets can also be dependent on the type and concentration of the metal ion. pnas.org

Computational and Theoretical Investigations of Guanosine Hydrate Systems

Quantum Chemical (QM) and Molecular Dynamics (MD) Simulations of Guanosine (B1672433) Hydration

Quantum chemical and molecular dynamics simulations are powerful tools to probe the behavior of guanosine in water. These methods allow for the detailed investigation of guanosine-water interactions, the structure of the hydration shell, and the influence of the solvent on the conformational landscape of the nucleoside.

A combination of negative anion photoelectron spectroscopy (NIPES) with molecular dynamics (MD) and quantum chemical (QM) calculations has been used to study doubly deprotonated guanosine monophosphate···water clusters, [dGMP – 2H]²⁻·n H₂O (for n = 1–4). mostwiedzy.plpnnl.govnih.gov These studies have shown that the successive addition of water molecules to the [dGMP – 2H]²⁻ dianion leads to an increase in the adiabatic detachment energy (ADE) and vertical detachment energy (VDE). mostwiedzy.plpnnl.govnih.gov A hybrid Monte Carlo (MC)-quantum chemical (QC) methodology has also been implemented to investigate solvent-assisted proton transfer processes in guanosine in aqueous solution. nih.gov

Ab Initio Molecular Dynamics (AIMD) for Dynamic Solvent Effects on Guanosine Structure

Ab initio molecular dynamics (AIMD) simulations, which compute the forces on the atoms from first principles, provide a highly accurate description of the dynamic interactions between guanosine and water. AIMD studies have been performed on stacked guanine-cytosine (G-C) nucleobase pairs in water, revealing that the G-C pair is significantly more stable in water than the adenine-thymine (A-T) pair. worldscientific.comresearchgate.net These simulations show that the –NH– group and carbonyl groups of guanine (B1146940) have predominant interactions with water molecules. worldscientific.com Hydrogen bonding analysis indicates that guanine forms the highest number of hydrogen bonds with water molecules. worldscientific.comresearchgate.net

AIMD simulations have also been instrumental in understanding the role of water in more complex processes, such as the interaction of ions with RNA. nih.gov For instance, in a simulation of a GC single-stranded RNA fragment with two bound sodium ions, one Na⁺ ion was found to interact directly with the O6 oxygen atom of the guanine base. nih.gov Furthermore, AIMD simulations have suggested that the protonation of anionic nucleotides in water, a process influenced by hydration, can hinder O–P bond cleavage, a model for single-strand breaks in DNA. mostwiedzy.placs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Guanosine in Complex Biological Environments

To study large biological systems where a full QM treatment is computationally prohibitive, hybrid QM/MM methods are employed. In this approach, the chemically active region (e.g., guanosine and its immediate surroundings) is treated with QM, while the rest of the system (e.g., the protein and bulk solvent) is described by a classical MM force field.

QM/MM modeling has been extensively used to investigate the mechanism of guanosine triphosphate (GTP) hydrolysis by the Ras-GAP protein complex. nih.gov These studies have shown that the reaction proceeds through a two-step mechanism, with the activation barriers for each step being less than 15 kcal/mol in the specific protein environment. nih.gov The initial stage involves a concerted motion of key residues and a lytic water molecule, leading to the separation of the gamma-phosphate group. nih.gov

More recent QM/MM molecular dynamics simulations of GTP hydrolysis in the Arl3-RP2 protein complex have further elucidated the reaction mechanism, supporting the active participation of a catalytic glutamine residue. mdpi.com These simulations highlight the importance of treating the protein dynamics explicitly, as the entropic contribution, particularly for the initial nucleophilic attack by the water molecule, can significantly affect the Gibbs energy profile. mdpi.com QM/MM methods have also been applied to study the interaction of metal clusters with biological molecules, including the structure of silver-homopolymers of guanine. tandfonline.com

Evaluation of Force Fields for Accurate Description of Guanosine-Water and Ion Interactions

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force fields, which are sets of parameters describing the potential energy of the system. The development and evaluation of force fields for nucleic acids, including guanosine, in interaction with water and ions is an active area of research.

Classical force fields like AMBER and CHARMM are widely used for simulations of G-quadruplexes, which are rich in guanine. mdpi.com However, these force fields can have limitations, such as the observation of non-experimental bifurcated hydrogen bonds and instability of ions in the central channel. mdpi.com This has led to efforts to optimize force field parameters specifically for these systems, including parameters for water and ions, which has been shown to improve the performance of traditional force fields. mdpi.com

For interactions with metal surfaces, a GolDNA-AMBER force field has been developed from first principles, including dispersion and polarization effects, to simulate self-assembled guanine monolayers on gold surfaces. acs.org Polarizable force fields, such as the ABEEM PFF, have also been developed to better describe the electrostatic and hydrogen-bonding interactions in complex systems like a repair enzyme (hOGG1) recognizing an oxidized guanine base in DNA. nih.gov These advanced force fields can capture the charge polarization effects that are crucial for processes like the exchange of water molecules during molecular recognition. nih.gov

Electronic Excited State Dynamics and Photochemistry of Hydrated Guanosine

The absorption of UV radiation by guanosine can trigger a cascade of photophysical and photochemical events. Understanding these processes is essential for elucidating the photostability of DNA and RNA, as well as the mechanisms of UV-induced damage.

Femtosecond broadband transient absorption spectroscopy has been a key experimental technique for investigating the excited-state dynamics of guanosine and its derivatives in aqueous solution. aip.orgnsf.govchemrxiv.orgnih.govchemrxiv.org These studies, often complemented by computational calculations, have revealed that minor structural modifications to the guanine base can significantly impact the electronic relaxation pathways. aip.orgnsf.govchemrxiv.orgnih.gov

Theoretical Elucidation of Excited State Geometries and Energetics in Solvated Guanosine

Theoretical calculations are crucial for characterizing the geometries and energies of guanosine in its electronic excited states. Methods such as Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and Complete Active Space Self-Consistent Field (CASSCF) are commonly used.

Theoretical studies have shown that the degree of hydration significantly influences the structural non-planarity of guanine in its lowest singlet ππ* excited state. nih.govacs.org Ground-state geometries are generally planar, but upon excitation, the six-membered ring of guanine can become largely non-planar. nih.govacs.org The first solvation shell of guanine can accommodate up to six water molecules, and the addition of more water molecules can distort the hydrogen-bonding network. nih.gov

The effect of the bulk aqueous environment has often been modeled using the polarizable continuum model (PCM). nih.govnih.govacs.org These calculations have indicated that the bulk solvent generally does not have a significant influence on the structure of the hydrated species itself, but it does affect the energetics. nih.govacs.org The table below summarizes some of the calculated vertical excitation energies for guanosine monophosphate (GMP) in water.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Computational Method | Reference |

|---|---|---|---|---|

| S1 (ππ, La) | 4.78 | 0.14 | TD-PBE0/IEFPCM/6-311+G(d,p) | aip.org |

| S2 (ππ, Lb) | 5.15 | 0.31 | TD-PBE0/IEFPCM/6-311+G(d,p) | aip.org |

| S3 (nπ) | 5.62 | 0.00 | TD-PBE0/IEFPCM/6-311+G(d,p) | aip.org |

| S4 (ππ) | 5.90 | 0.01 | TD-PBE0/IEFPCM/6-311+G(d,p) | aip.org |

Influence of Hydration on Excited State Relaxation Pathways and Lifetimes

Hydration plays a critical role in the excited-state relaxation dynamics of guanosine, influencing both the pathways and the lifetimes of the excited states. Time-resolved spectroscopic experiments have provided valuable data on these dynamics.

For guanosine monophosphate (GMP) in aqueous solution, a general relaxation mechanism has been proposed as Lb → La → ¹πσ(ICT) → S₀, where Lb and La are ππ states and ¹πσ(ICT) is an intramolecular charge transfer state. aip.orgnsf.govnih.gov The internal conversion from the ¹πσ(ICT) state to the ground state occurs on a picosecond timescale. aip.orgnsf.govnih.gov The lifetimes of the excited states are sensitive to the solvent environment. For example, in a methanol/water mixture, the second lifetime component associated with the excited state absorption of the La state increases significantly compared to in aqueous solution. aip.org

The table below presents experimentally determined excited-state lifetimes for guanosine and its derivatives in aqueous solution.

| Compound | Excitation Wavelength (nm) | Kinetic Model | Lifetime(s) (ps) | Reference |

|---|---|---|---|---|

| Guanosine Monophosphate (GMP) | 267 | Two-component | 0.6 ± 0.1, 1.9 ± 0.4 | aip.org |

| Guanosine Monophosphate (GMP) | 267 | Three-component | 0.6 ± 0.1, 0.7 ± 0.1, 2.7 ± 0.8 | aip.org |

| 7-deazaguanosine | 267 | Two-component | 0.2 ± 0.1, 1.8 ± 0.1 | aip.org |

| Guanosine | 266 | - | ~2.5 | rsc.orgnih.gov |

| Guanosine | 238 | - | ~1.1 | rsc.orgnih.gov |

Theoretical studies have shown that the degree of hydration affects the excited-state structural non-planarity, which in turn is expected to influence the excited-state dynamics. nih.govacs.org The accessibility of certain excited states, such as a repulsive ¹πσ* state, and their lifetimes can vary in different polar solvents like water and methanol, highlighting the crucial role of the local solvent environment in the photochemistry of guanosine. rsc.org

Mechanisms of Photoinduced Water-to-Chromophore Electron Transfer and Photodamage Formation

The interaction of ultraviolet (UV) radiation with aqueous guanosine can lead to the formation of photoproducts such as 8-oxo-guanine (8-oxo-Gua) and 2,6-diamino-4-oxo-5-formamidopyrimidine (Fapy-Gua), which are significant forms of DNA and RNA damage. rsc.orgrsc.orgnih.gov The underlying mechanisms of these photodestructive processes have been elucidated through computational quantum chemical calculations. rsc.orgrsc.orgnih.gov

A key process is the photoinduced electron transfer from a water molecule to the guanosine chromophore. rsc.orgrsc.orgnih.gov Quantum chemical calculations have demonstrated that upon UV excitation, a non-bonding interaction between guanosine and a water molecule can facilitate an electron-driven proton transfer (EDPT) from the water molecule to the guanosine base. rsc.orgrsc.orgnih.gov This event leads to the formation of a critical intermediate known as guanosine photohydrate. rsc.orgrsc.orgnih.gov This intermediate is a precursor to the formation of the observed photodamage products through subsequent (photo)chemical reactions. rsc.orgrsc.orgnih.gov

The process is initiated by the population of a dark ¹nOπ* state in a complex formed between guanosine and an explicit water molecule (Guo-H₂O). rsc.org This is enabled by an intermolecular C6–O⋯OH₂ chalcogen bonding interaction in the excited state. rsc.org This interaction results in a substantial charge-transfer character, which drives the proton transfer from the water molecule to the guanine ring. rsc.org This, in turn, can lead to the formation of a reactive hydroxyl radical that can damage the guanine structure. rsc.org The formation of the guanosine radical cation has been proposed as a key intermediate for the formation of 8-oxo-dGuo. researchgate.net The entire process leading to 8-oxo-dGuo in bulk water is thought to require at least two photons, which may account for the low yields of this photoproduct. researchgate.net

The formation of oxidatively generated DNA damage, such as 8-oxo-G, can also be initiated by photosensitizers that inject an electron hole into the DNA, leading to the formation of a guanine radical cation (G•+). nih.gov This radical cation can then react with water and oxygen to form 8-oxo-G. nih.gov Other identified guanine lesions resulting from multi-electron oxidation include 2-amino-5-[(2-deoxy-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (dIz), 2,2-diamino-4-[(2-deoxy-β-D-erythro-pentofuranosyl) amino]-2,5-dihydrooxazol-5-one (dOz), guanidinohydantoin (B12948520) (dGh), and spiroiminodihydantoin (dSp). nih.gov

Solvent Effects on Guanosine Conformation, Reactivity, and Ionization

The solvent environment, particularly water, plays a crucial role in determining the conformation, reactivity, and ionization properties of guanosine. acs.orgoup.comnih.govnih.gov The presence of water molecules can significantly alter the tautomeric and conformational equilibria of guanine and its derivatives. acs.orgoup.com

In the gas phase, several tautomeric forms of guanine can exist, including rare enol tautomers. acs.org However, in aqueous solution, the keto tautomeric forms, specifically the N9H and N7H forms, are predominant. acs.org Computational studies combining density functional theory (DFT) with continuum-solvation models have shown that the N9H keto tautomer is the most stable in the aqueous phase, with the N7H form being only slightly higher in energy. acs.org This demonstrates that the solvent environment can drastically alter the relative stabilities of different tautomers. acs.org

Solvent also influences the glycosidic bond conformation. While guanosine 5'-monophosphate (5'-GMP) in dimethylsulfoxide (DMSO) adopts a syn conformation, guanosine itself in the same solvent exists in the anti conformation, forming a symmetric dimer. oup.comnih.gov The syn conformation in 5'-GMP is stabilized by an intramolecular hydrogen bond between the phosphate (B84403) group and the amino group of the base. oup.comnih.gov The addition of water to a DMSO solution of (TBA)₂(5'-GMP) leads to changes in the NMR spectrum, indicating interaction of water with the solute. oup.com

The ionization of guanine is also heavily influenced by the aqueous environment. acs.orgacs.org The pKa values, which describe the tendency of a molecule to ionize, are significantly affected by solvation. acs.org Theoretical calculations predict that the primary site of protonation of guanine is N7, and the primary site of deprotonation is N1, with calculated pKa values consistent with experimental data. acs.org The presence of ionized forms of guanine at physiological pH, even at low populations (estimated to be 0.2-2% between pH 7-8), could have significant biological implications, such as playing a role in mispair formation. acs.org

Characterization of Hydrogen Bonding Networks and Proton Transfer Processes in Hydrated Systems

Proton transfer is a key chemical process in hydrated guanosine systems, with implications for tautomerism and DNA mutation. tandfonline.comnih.gov Water molecules can actively participate in proton transfer reactions, acting as a bridge to facilitate the movement of protons between different sites on the guanine base. tandfonline.com Computational studies have shown that water-assisted proton transfer can lead to the formation of rare tautomers. tandfonline.com For instance, a hybrid Monte Carlo/quantum chemical study found that the energy barrier for water-assisted proton transfer in guanosine to form the 2-amino-6-(sZ)-hydroxy tautomer is relatively low (11.74 kcal/mol), suggesting this process can occur under physiological conditions. tandfonline.com

The mechanism of proton transfer can be either a single proton transfer (SPT) or a double proton transfer (DPT). nih.govresearchgate.net In a guanine-cytosine base pair, DPT is generally more favorable for the neutral system, while SPT, leading to an ion pair, is stabilized by the transfer of a positive charge. nih.gov In the gas phase, DPT in the GC base pair is a concerted and asynchronous process, whereas in water, a stepwise mechanism is favored. nih.gov The process of proton transfer involving water molecules is crucial, as it is impossible for isolated nucleotides but can occur in water clusters or bulk water, potentially influencing DNA damage and repair mechanisms. acs.orgnih.gov

| Process | Key Findings from Computational Studies | Significance |

| Hydrogen Bonding | Water forms stable, structured networks ("spines" and "ribbons") in G-quadruplexes, primarily interacting with guanine's N2/N3 and phosphate groups. oup.com | Stabilizes the overall structure of G-quadruplexes. oup.com Affects NMR chemical shifts, providing an experimental probe. aip.org |

| Proton Transfer | Water molecules can mediate proton transfer, facilitating the formation of rare guanosine tautomers. tandfonline.com The energy barrier for water-assisted proton transfer in guanosine is calculated to be ~11.7 kcal/mol. tandfonline.com | Can lead to spontaneous mutations by altering hydrogen-bonding patterns in DNA base pairs. nih.gov The mechanism (concerted vs. stepwise) is influenced by the solvent environment. nih.gov |

Reaction Mechanisms and Chemical Pathways Involving Guanosine Hydrate

Oxidation Pathways and Hydration of Guanine (B1146940) Radical Cations in DNA

Guanine, being the most easily oxidized of the four DNA bases, is a primary target for one-electron oxidation, leading to the formation of a guanine radical cation (G•+). researchgate.netacs.org This reactive intermediate is central to the formation of various oxidative DNA lesions. The subsequent reaction pathways of G•+ are critically influenced by its local environment, particularly the presence of water, and can proceed via two main routes: hydration or deprotonation. researchgate.netacs.org

Formation Mechanisms of 8-Oxo-7,8-dihydroguanine (8-oxoG) and Other Oxidative Lesions

The hydration pathway involves the nucleophilic addition of a water molecule to the C8 position of the guanine radical cation. researchgate.net This step leads to the formation of the 8-hydroxy-7,8-dihydroguanyl radical (8-HO-G•). acs.org This radical intermediate is reducing in nature and can be rapidly oxidized, often by molecular oxygen, to yield 8-oxo-7,8-dihydroguanine (8-oxoG), a common and mutagenic DNA lesion. acs.orgnih.gov The formation of 8-oxoG is significant as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations. acs.orgresearchgate.net

Alternatively, the G•+ can undergo deprotonation, typically at the N1 position, to form a neutral guanine radical (G(-H)•). acs.org This pathway is more dominant in single-stranded DNA and at neutral pH. acs.orgacs.org The neutral radical does not readily react with water but can lead to other lesions, such as intrastrand cross-links. acs.org

Under conditions of further oxidative stress, 8-oxoG itself can be oxidized to form other lesions, including the four-electron oxidation products spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh). mdpi.comnih.gov The formation of these lesions highlights the complex cascade of reactions initiated by the initial oxidation of guanine. Another product, 5-carboxamido-5-formamido-2-iminohydantoin (2Ih), can also be formed from the guanine radical cation through addition of water at the C5 position. acs.orgmdpi.com

The table below summarizes the key oxidative lesions derived from guanine.

| Lesion Name | Abbreviation | Formation Pathway |

| 8-Oxo-7,8-dihydroguanine | 8-oxoG | Hydration of G•+ at C8 followed by oxidation. acs.orgresearchgate.net |

| Spiroiminodihydantoin | Sp | Four-electron oxidation of guanine, often via 8-oxoG. mdpi.com |

| 5-Guanidinohydantoin | Gh | Four-electron oxidation of guanine, often via 8-oxoG. mdpi.com |

| 5-Carboxamido-5-formamido-2-iminohydantoin | 2Ih | Addition of water to G•+ at C5. acs.orgmdpi.com |

| 2,6-Diamino-4-hydroxy-5-formamidopyrimidine | FapyG | One-electron reduction of the 8-hydroxy-7,8-dihydroguanyl radical. researchgate.net |

Kinetics and Thermodynamics of Water Addition in Radical Decay Pathways

The kinetics of the decay of the guanine radical cation (G•+) are highly dependent on the surrounding environment. In acidic solutions (pH 2.5), where G•+ is more stable, it undergoes hydration with a rate constant of approximately 3 x 10² s⁻¹. acs.org This reaction leads to the formation of 8-oxoG. acs.org

However, at neutral pH, the deprotonation of G•+ to form the neutral guanine radical (G(-H)•) is a much faster process, occurring within nanoseconds (rate constant of 1.8 x 10⁷ s⁻¹). rsc.org This rapid deprotonation significantly outcompetes the hydration pathway in single-stranded DNA, making the yield of 8-oxoG negligible under these conditions. acs.orgrsc.org In double-stranded DNA, the local structure and the presence of counterions can influence the reaction, making the hydration pathway more competitive. rsc.orggatech.edu

The lifetime of the neutral guanine radical (G(-H)•) is considerably longer, on the order of milliseconds to seconds, depending on the DNA sequence and structure. acs.orgrsc.org This longevity allows it to participate in other reactions, such as the formation of cross-links. acs.org The addition of water to G•+ is an exoergic process, yet the reaction efficiency is low, suggesting a significant activation barrier. rsc.orggatech.edu This barrier can be lowered by the presence of counterions, such as Na+, which can assist in a proton shuttle mechanism. gatech.edu

Hydrolysis Reactions of Guanosine (B1672433) Derivatives in Aqueous Media

Enzymatic Hydrolysis Mechanisms, e.g., Guanosine Triphosphate (GTP) Hydrolysis by GTPases

GTPases are a superfamily of enzymes that play a crucial role as molecular switches in a vast array of cellular processes by catalyzing the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi). wikipedia.orgacs.org This hydrolysis reaction triggers a conformational change in the GTPase, switching it from an "active" (GTP-bound) to an "inactive" (GDP-bound) state. wikipedia.org

The mechanism of GTP hydrolysis by GTPases is complex and has been a subject of extensive research. It proceeds via a nucleophilic attack on the γ-phosphate of GTP by a water molecule. nih.govacs.org The precise mechanism of how this water molecule is activated for the attack has been a point of debate. Several models have been proposed, including:

Substrate-Assisted Catalysis (SAC): In this mechanism, the terminal phosphate of GTP itself acts as a general base to activate the nucleophilic water molecule. biorxiv.orgresearchgate.net

General Base Catalysis: A nearby protein residue, such as a conserved glutamine, may act as a general base to deprotonate the attacking water molecule. researchgate.netpsu.edu

Solvent-Assisted/Proton Shuttle Mechanisms: These mechanisms involve one or more additional water molecules forming a "proton wire" or "water chain" to shuttle a proton from the nucleophilic water to a proton acceptor, which could be a protein residue or the γ-phosphate of GTP. biorxiv.orgrsc.org

Recent computational studies suggest that a conserved solvent-assisted pathway is a unifying mechanism for many GTPases. acs.org This involves a rate-limiting nucleophilic attack by a water molecule, leading to a short-lived intermediate that then forms the final products. acs.org

The Role of Water in Nucleophilic Attack and Proton Shuttle Mechanisms in Biological Reactions

Water molecules are not merely a passive solvent in biological reactions but often play a direct and crucial catalytic role. In the context of GTP hydrolysis by GTPases, water is central to both the nucleophilic attack and the subsequent proton transfer events.

The nucleophilic attack by a water molecule on the γ-phosphate of GTP is the key step that initiates the cleavage of the phosphoanhydride bond. wikipedia.orgnih.gov However, for this attack to be efficient, the water molecule must be deprotonated to form a more potent nucleophile, the hydroxide (B78521) ion. This is where proton shuttle mechanisms become critical.

A chain of strategically positioned water molecules can act as a "proton wire" to relay a proton from the attacking water molecule to a suitable acceptor. biorxiv.orgrsc.org This avoids the high energy barrier associated with the direct formation of a free hydroxide ion. In some enzymes, like F1-ATPase which hydrolyzes ATP, the cooperative action of two water molecules has been shown to be energetically favorable for efficient nucleophilic attack and proton transfer. nih.gov Similarly, in the GTPase hGBP1, a "composite base" involving protein residues and water molecules activates the nucleophilic water. rsc.org These water-mediated proton shuttle mechanisms are believed to be a fundamental principle in protein-catalyzed nucleotide hydrolysis. nih.govrsc.org

Interactions with Reactive Oxygen Species and Other Small Molecules

Guanosine and its derivatives are susceptible to attack by various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are generated during normal cellular metabolism and under conditions of oxidative or nitrosative stress. researchgate.netmdpi.com Guanine has the lowest redox potential among the DNA bases, making it the most vulnerable to oxidation. researchgate.net

ROS, such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and hydrogen peroxide (H₂O₂), can react with guanine to produce a variety of lesions. researchgate.netmdpi.com The hydroxyl radical, a highly reactive species, can add to the C8 position of guanine, initiating a pathway that leads to the formation of 8-oxoG. nih.govresearchgate.net The carbonate radical anion (CO₃•⁻), another important one-electron oxidant in biological systems, also preferentially oxidizes guanine to its radical cation, leading to similar products. nih.gov

The interaction with RNS, such as peroxynitrite (ONOO⁻), can lead to both nitrative and oxidative damage. researchgate.net Peroxynitrite can react with guanine to form 8-nitroguanine, another mutagenic lesion, as well as 8-oxoG. researchgate.net In some cellular contexts, the interaction of RNS and ROS with guanylate cyclase can lead to the formation of 8-nitro-cGMP, a signaling molecule. frontiersin.org

Guanosine has also been shown to exhibit neuroprotective effects by counteracting the damaging effects of ROS and RNS. mdpi.com It can activate pro-survival pathways that downregulate the production of nitric oxide and protect mitochondria from oxidative damage. mdpi.com

The table below lists some of the key reactive species that interact with guanosine and their primary products.

| Reactive Species | Abbreviation/Formula | Primary Guanine-Derived Product(s) |

| Hydroxyl Radical | •OH | 8-Oxo-7,8-dihydroguanine (8-oxoG) nih.gov |

| Carbonate Radical Anion | CO₃•⁻ | Guanine Radical Cation (G•+), leading to 8-oxoG nih.gov |

| Peroxynitrite | ONOO⁻ | 8-Oxoguanine, 8-Nitroguanine researchgate.net |

| Singlet Oxygen | ¹O₂ | 8-Oxoguanine nih.gov |

Photoinduced Electron Transfer and Hydrogen Abstraction Reactions with Quinones

The interaction of guanosine hydrate (B1144303) with quinones, a class of compounds vital in biological systems and relevant as potential anticancer agents, is characterized by competing photoinduced reaction pathways: electron transfer (PET) and hydrogen abstraction. acs.org Laser flash photolysis studies have been instrumental in elucidating these mechanisms, particularly with quinones such as 9,10-anthraquinone (AQ) and 2-methyl-1,4-naphthoquinone (menadione, MQ). acs.orgresearchgate.netnih.gov

In an organic, homogeneous medium, guanosine hydrate (dG) demonstrates a distinct reactivity compared to its base, guanine (G). While guanine predominantly undergoes a hydrogen abstraction reaction with both AQ and MQ, this compound participates in both photoinduced electron transfer and hydrogen abstraction. acs.orgnih.govacs.org This difference highlights the significant role of the ribose sugar moiety attached to the guanine base. The sugar unit appears to facilitate the electron transfer pathway, a change in chemical behavior that is critical in understanding the broader reactivity of nucleosides. acs.org

The reaction environment also plays a crucial role in dictating the dominant pathway. In a sodium dodecylsulfate (SDS) micellar medium, which provides a different microenvironment, the reactivity of this compound towards both AQ and MQ remains largely unchanged, consistently showing both PET and hydrogen abstraction. acs.orgacs.org This is in contrast to guanine, which exhibits PET with AQ but not with MQ in the same medium. acs.orgnih.govacs.org

The underlying factors for these observed behaviors are believed to be the stabilization of the resulting radical ion pair and the steric effects related to the size of the quinone molecules, which can influence the optimal distance for interaction between the reactants. acs.orgnih.gov The formation of radical pairs and radical ion pairs in both hydrogen abstraction and electron transfer reactions has been further probed using external magnetic fields, which can affect the intersystem crossing between singlet and triplet states of these transient species. acs.org

The dual reactivity of this compound is significant. The generation of radical ions through PET can lead to oxidative DNA damage, a mechanism relevant to the action of some anticancer drugs. acs.org Simultaneously, hydrogen abstraction leads to the formation of semiquinone and neutral guanosine radicals. acs.org The presence of the neutral guanosine radical (dG•) further confirms the simultaneous occurrence of both reaction pathways. acs.org

| Reactant System | Medium | Dominant Reaction Pathway(s) | Reference |

| This compound + AQ/MQ | Organic (Homogeneous) | Photoinduced Electron Transfer (PET) & Hydrogen Abstraction | acs.orgnih.govacs.org |

| This compound + AQ/MQ | SDS Micelles | Photoinduced Electron Transfer (PET) & Hydrogen Abstraction | acs.orgacs.org |

| Guanine + AQ/MQ | Organic (Homogeneous) | Hydrogen Abstraction | acs.orgnih.gov |

| Guanine + AQ | SDS Micelles | Photoinduced Electron Transfer (PET) | acs.orgacs.org |

| Guanine + MQ | SDS Micelles | No PET observed | acs.orgacs.org |

Structure-Dependent Chemical Reactivity in Hydrated Environments

The chemical reactivity of guanosine is profoundly influenced by its hydration state and the surrounding molecular architecture. The presence of water molecules can alter reaction pathways, favor certain products, and is a key factor in the mechanisms of DNA damage and repair. acs.orgacs.org

Theoretical and experimental studies have shown that the degree of hydration significantly impacts the structure and, consequently, the reactivity of guanosine. acs.org For instance, the hydration of guanine radical cations (G•+), the initial species formed upon one-electron oxidation, is a critical step leading to the formation of 8-oxo-7,8-dihydroguanosine (8-oxoG), a major form of oxidative DNA damage. acs.orgresearchgate.net However, this hydration pathway is in competition with deprotonation. acs.org

The structure of the DNA itself creates a specific hydrated environment that directs the reactivity. In single-stranded DNA, the deprotonation of the guanosine radical cation is the dominant pathway, making the yield of 8-oxoG negligible under neutral pH conditions. acs.org In contrast, within the highly structured environment of double-stranded or triplex DNA, the hydration pathway can become more significant. acs.orgacs.org In certain parallel triplex DNA structures, hydration of the guanosine radical cation becomes the major pathway, leading to higher yields of 8-oxoG compared to duplex DNA. acs.org This is attributed to the increased positive charge from the third strand, which stabilizes the cationic character of the guanine radical, making it more susceptible to nucleophilic attack by water. acs.org

Furthermore, hydrogen bonding from water molecules in the immediate vicinity of guanosine can protect certain reactive sites while enhancing the reactivity of others. A computational study on the reaction of an arylnitrenium ion with a guanosine monohydrate complex found that hydrogen bonding to the N7 position of guanine effectively shields it, making the C8 position more nucleophilic and the favored site of attack. hku.hk This redirection of reactivity by the local hydrated environment is crucial for understanding the adduct formation patterns of various carcinogens with DNA. hku.hk

| System | Key Structural/Environmental Factor | Effect on Reactivity | Predominant Product/Pathway | Reference |

| Guanosine Radical Cation (G•+) | Single-stranded DNA (neutral pH) | Deprotonation dominates over hydration | Deprotonated neutral radical G(-H)• | acs.org |

| Guanosine Radical Cation (G•+) | Parallel Triplex DNA | Increased positive charge stabilizes G•+ | Hydration pathway favored | 8-oxoG |

| Guanosine Radical Cation (G•+) | Antiparallel Triplex DNA | Fast deprotonation | Deprotonated radical products | acs.org |

| Guanosine + Arylnitrenium Ion | Monohydrated complex | H-bonding protects N7 site | Increased nucleophilicity at C8 | C8 adduct |

| Guanosine Radical Cation (G•+) | Gas Phase vs. Hydrated | N9-ribose substitution | Reduced reaction efficiency with water compared to 9-H-guanine•+ | Complex formation/H-D exchange |

Biological Roles and Mechanisms of Guanosine Hydrate and Its Interactions

Guanosine (B1672433) as a Neuromodulator and Neuroprotectant in Biological Systems

Guanosine, a purine (B94841) nucleoside, functions as a significant neuromodulator and neuroprotectant within the central nervous system (CNS). mdpi.comfrontiersin.orgaginganddisease.org Under conditions of brain injury or trauma, such as ischemia, guanosine is released into the extracellular space, where its concentration markedly increases. mdpi.com This release triggers a cascade of protective effects against the detrimental consequences of neurological insults. mdpi.comaginganddisease.org Research has demonstrated guanosine's efficacy in various in vivo and in vitro models of neurological disorders, including seizures, spinal cord injury, pain, mood disorders, and age-related diseases like Parkinson's and Alzheimer's. aginganddisease.orgnih.gov Its neuroprotective actions are multifaceted, involving interactions with adenosine (B11128) receptors, potassium channels, and excitatory amino acid transporters. mdpi.com

Modulation of Key Cellular Processes: Cell Growth, Differentiation, and Survival

Guanosine plays a crucial role in modulating fundamental cellular processes essential for neuronal health, including cell growth, differentiation, and survival. frontiersin.org It has been shown to promote the proliferation of neural stem cells and their differentiation into a neuronal phenotype. researchgate.net In vitro studies have observed that guanosine treatment increases the number of neurons in culture. frontiersin.org Furthermore, in vivo administration of guanosine has been found to increase the number of dividing cells and enhance neurogenesis in the hippocampus. researchgate.net The trophic effects of guanosine also extend to promoting neuronal adhesion. nih.gov These actions are mediated through complex signaling pathways, including those involving RAS family proteins, which are pivotal in regulating cell survival and proliferation. mdpi.comthoracickey.com

Mechanistic Insights into Neuroprotective Effects, including Mitochondrial Function and Reactive Oxygen Species (ROS) Reduction

A significant aspect of guanosine's neuroprotective capabilities lies in its ability to preserve mitochondrial function and mitigate oxidative stress. mdpi.comaginganddisease.orgspandidos-publications.com Mitochondrial dysfunction is a key event in neuronal cell death, leading to increased production of reactive oxygen species (ROS), disruption of redox homeostasis, and activation of apoptotic pathways. mdpi.com Guanosine has been shown to counteract these processes by preventing the loss of mitochondrial membrane potential and reducing mitochondrial swelling. mdpi.comresearchgate.net

While initially thought to be a direct ROS scavenger, more recent studies suggest that guanosine's primary antioxidant mechanism involves the activation of pro-survival molecular pathways. mdpi.com These pathways include the PI3K/Akt and MEK/ERK signaling cascades, which in turn lead to the upregulation of antioxidant defenses like superoxide (B77818) dismutase (SOD) activity, glutathione (B108866) (GSH) levels, and heme-oxygenase-1 (HO-1). mdpi.comresearchgate.netnih.gov By activating these pathways, guanosine effectively reduces the production of ROS and protects against oxidative damage. frontiersin.orgaginganddisease.org For instance, in models of Parkinson's disease, guanosine pre-treatment reduced the increase in ROS production induced by neurotoxins and alleviated the decrease in GSH levels. spandidos-publications.com This modulation of mitochondrial function and reduction of ROS are central to guanosine's ability to prevent apoptosis and promote neuronal survival under stress conditions. spandidos-publications.comresearchgate.net

| Experimental Model | Key Findings on Guanosine's Neuroprotective Mechanisms |

| In vitro Ischemia (OGD) | Prevents mitochondrial membrane depolarization and reduces oxidative stress. unibo.it |

| Cellular Model of Parkinson's Disease | Reduces MPP+-induced ROS production and alleviates the decrease in GSH levels. spandidos-publications.com |

| 6-OHDA-induced toxicity in striatal slices | Protects against oxidative damage, mitochondrial dysfunction, and ATP depletion. researchgate.net |

| Hippocampal slices with glutamate-mediated damage | Attenuates glutamate-induced ROS production. ub.edu |

Guanosine and its Hydration in Nucleic Acid and Protein Interactions

The hydration of guanosine, and by extension guanine (B1146940) within nucleic acids, is a critical factor influencing the structure, stability, and function of DNA and RNA. Water molecules are not merely a passive solvent but actively participate in shaping the molecular landscape of nucleic acids and their interactions with proteins.

Influence of Hydration on DNA/RNA Secondary and Tertiary Structure and Conformation

The hydration shell surrounding nucleic acids plays a fundamental role in determining their conformational states. lsbu.ac.uk The DNA double helix can adopt various conformations, such as A-DNA, B-DNA, and Z-DNA, with the transition between these forms being influenced by the level of hydration. lsbu.ac.uk B-DNA, the predominant form in physiological conditions, requires the highest level of hydration. lsbu.ac.uk The water molecules are organized in the major and minor grooves of the DNA helix, forming a "spine of hydration" that contributes to its stability. nih.gov These water molecules are held cooperatively and have residence times in the nanosecond range, indicating a structured and dynamic interaction. lsbu.ac.uk The presence of the 2'-hydroxyl group in RNA alters its hydration properties compared to DNA, leading to differences in their conformational preferences. lsbu.ac.uk Specifically, the 2'-OH group can form intramolecular hydrogen bonds, which reduces the ability of RNA to hydrogen bond with surrounding water molecules. lsbu.ac.uk

Water-Mediated Protein-DNA/RNA Recognition and Ligand Binding

Water molecules are crucial mediators in the specific recognition between proteins and nucleic acids. researchgate.netoup.com They can act as bridges, forming hydrogen bonds simultaneously with both the protein and the DNA or RNA, thereby enhancing the stability and specificity of the complex. researchgate.netnih.gov Approximately 6% of water molecules in crystal structures of DNA-protein complexes are found to directly mediate recognition by contacting both macromolecules. researchgate.net These water-mediated contacts allow for a level of flexibility in the interaction, enabling the protein to move along the DNA while maintaining contact. lsbu.ac.uk For example, the restriction endonuclease MspI utilizes both direct and water-mediated hydrogen bonds to recognize its specific DNA sequence. lsbu.ac.uk In protein-RNA interactions, the minor groove of RNA is more hydrated than the major groove, a pattern that is reversed in protein-DNA interfaces. oup.com Furthermore, water molecules can play a role in distinguishing between different nucleobases, as seen in the recognition of target RNAs by Argonaute2, where a network of water molecules preferentially interacts with the N6 amine of adenine (B156593). elifesciences.org

Implications for DNA Repair Pathways and Gene Regulation via Oxidative Modifications

Guanine is the most easily oxidized of the four DNA bases due to its low redox potential. nih.govwikipedia.org The primary product of this oxidation is 8-oxo-7,8-dihydroguanosine (8-oxo-dG), a common biomarker for oxidative stress. nih.govacs.org The formation of 8-oxo-dG can occur through the reaction of the guanosine radical cation with water molecules present in the grooves of the DNA. nih.govacs.org This oxidative damage can disrupt normal base pairing, leading to mutations if not repaired. mdpi.com

Enzymatic Processes Involving Hydrated Guanosine Derivatives

The hydration of guanosine and its derivatives, particularly guanosine triphosphate (GTP), is fundamental to their roles in critical enzymatic processes. Water molecules are not merely passive solvent components but are often active participants in the catalytic mechanisms that underpin cellular signaling, protein synthesis, and energy transduction. This section explores the intricate involvement of hydrated guanosine derivatives in enzymatic reactions, focusing on the well-studied GTPase superfamily.

Structural and Mechanistic Aspects of GTPase Activity and GTP Hydrolysis

GTPases are a superfamily of enzymes that act as molecular switches in a vast array of cellular processes by cycling between an active GTP-bound state and an inactive guanosine diphosphate (B83284) (GDP)-bound state. nih.govasm.org The transition from the "on" to the "off" state is accomplished through the hydrolysis of the γ-phosphate of GTP, a reaction in which the role of water is paramount. asm.org This process can occur intrinsically, albeit slowly, or be accelerated by factors of up to 10⁵ by GTPase-Activating Proteins (GAPs). nih.gov

The catalytic mechanism of GTP hydrolysis has been a subject of extensive research, with a consensus emerging around a model where a water molecule acts as the nucleophile, attacking the γ-phosphorus of GTP. asm.org For this attack to be efficient, the enzyme's active site must precisely position the nucleophilic water molecule and stabilize the negative charges that develop in the transition state.

Key structural features and residues within the GTPase active site are crucial for orchestrating this water-mediated catalysis. In the well-studied Ras protein, a member of the small GTPase family, several components are critical:

The P-loop (or Walker A motif): This region contains a conserved lysine (B10760008) residue (Lys16 in Ras) that is involved in binding the β- and γ-phosphates of GTP. nih.gov

Switch I and Switch II regions: These are flexible loops that change conformation depending on whether GTP or GDP is bound. They contain key catalytic residues. In Ras, Threonine-35 (Switch I) and Glycine-60 and Glutamine-61 (Switch II) are vital. Thr35 helps to coordinate the essential Mg²⁺ ion, which in turn interacts with the β- and γ-phosphates.

The Nucleophilic Water Molecule: A water molecule, often referred to as the attacking water, is positioned for an in-line SN2 attack on the γ-phosphate. nih.gov The conserved Gln61 residue is thought to be critical for orienting this nucleophilic water. researchgate.net

The "Arginine Finger": In GAP-mediated hydrolysis, a catalytic arginine residue from the GAP protein inserts into the GTPase active site. This "arginine finger" helps to stabilize the negative charge that develops on the phosphate (B84403) groups during the transition state of the reaction. nih.govacs.org

Computational and structural studies have provided detailed views of the active site. For instance, in the Ras-RasGAP complex, the distance between the oxygen of the Gln61 side chain and the oxygen of the catalytic water molecule (W1) is approximately 2.8 Å, and the distance from that water molecule to the γ-phosphorus of GTP is also about 2.8 Å, positioning it perfectly for nucleophilic attack. researchgate.net Some models propose the involvement of a second water molecule that acts as a "bridge," mediating the transfer of a proton from the attacking water to the γ-phosphate of GTP in a process known as substrate-assisted catalysis. nih.govpnas.orgcsic.es

| Protein Complex | Interacting Atoms | Average Distance (Å) | Significance |

|---|---|---|---|

| Ras-RasGAP | Gln61(O) ··· H₂O (Nucleophile) | 2.8 | Positioning the nucleophilic water for attack. researchgate.net |

| Ras-RasGAP | H₂O (Nucleophile) ··· GTP(Pγ) | 2.8 | Positioning for in-line nucleophilic attack. researchgate.net |

| Ras-RasGAP | Arg789(CZ) ··· GTP(Pγ) | 4.3 | Stabilization of the transition state by the "arginine finger". researchgate.net |

| WT NRas | H₂O molecules ··· GTP(Pγ) | ~3.8 | Presence of a hydration shell around the γ-phosphate. nih.gov |

| RhoA-p50RhoGAP | H₂O (Nucleophile) ··· GTP(Pγ) | 4.27 ± 1.2 | Positioning of the nucleophilic water molecule. nih.gov |

Role of Hydration in Solvent-Assisted Catalysis in Biological Reactions

The hydrolysis of GTP by GTPases is a prime example of solvent-assisted catalysis, where water molecules are direct and essential participants in the chemical reaction mechanism. nih.gov The debate in the field has often centered on the precise mechanism of proton transfer from the attacking water molecule, with two main hypotheses: substrate-assisted catalysis and solvent-assisted catalysis.

Substrate-Assisted Catalysis (SAC): In this model, a non-bridging oxygen atom of the GTP's γ-phosphate acts as a general base, abstracting a proton from the attacking nucleophilic water molecule. researchgate.net Some proposals suggest this proton transfer is mediated by a second "bridging" water molecule. nih.gov

Solvent-Assisted Catalysis: This mechanism posits that the nucleophilic attack by water occurs first, leading to a short-lived, high-energy intermediate. acs.orgrub.de This is followed by a tautomerization step where a proton is transferred to form the final products, GDP and inorganic phosphate (H₂PO₄⁻). acs.orgnih.gov This pathway does not require a general base in the active site to activate the water molecule. acs.org

Recent extensive computational studies, particularly empirical valence bond simulations, have provided strong evidence that the solvent-assisted pathway is energetically more favorable for several distinct GTPases, including Ras, Rab, and the Gαi subunit of heterotrimeric G-proteins. acs.orgnih.gov The calculated activation free energies for the solvent-assisted mechanism align closely with experimental values, whereas the substrate-assisted pathway consistently yields much higher, less favorable energy barriers. acs.org For example, in Ras, the calculated activation free energy for the solvent-assisted pathway is 23.9 kcal/mol (in excellent agreement with the experimental value of 22.9 kcal/mol), while the substrate-assisted pathway has a much higher barrier of 30.8 kcal/mol. acs.org

The role of the GTPase-Activating Protein (GAP) is also clarified within this framework. GAPs enhance the rate of hydrolysis not by acting as a base, but by sequestering the active site from the bulk solvent and rigidifying the positions of key catalytic residues like the arginine finger and Gln61. acs.orgacs.org This pre-organizes the active site for efficient catalysis and enhances the electrostatic stabilization of the loose, dissociative transition state characteristic of the solvent-assisted mechanism. nih.govacs.orgpnas.org

The conservation of this solvent-assisted mechanism is observed across different GTPase families. Translational GTPases like Elongation Factor-Tu (EF-Tu), which are activated by the ribosome, also utilize a water molecule for nucleophilic attack. nih.gov However, in EF-Tu, a conserved histidine (His84) residue, rather than glutamine, is responsible for coordinating the attacking water molecule, highlighting a variation on a conserved mechanistic theme. nih.gov

| Enzyme System | Catalytic Mechanism | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|---|

| Ras (intrinsic) | Solvent-Assisted | 23.9 | 22.9 |

| Substrate-Assisted | 30.8 | ||

| Ras-RasGAP | Solvent-Assisted | 14.9 | 15.7 |

| Substrate-Assisted | 28.7 | ||

| Rab1 (intrinsic) | Solvent-Assisted | 22.2 | N/A |

| Rab1-RabGAP | Solvent-Assisted | 14.1 | 15.0 |

| Gαi (intrinsic) | Solvent-Assisted | 20.8 | 21.8 |

| Gαi-RGS | Solvent-Assisted | 16.2 | 16.9 |

| Data sourced from computational studies comparing different catalytic pathways. acs.org |

| GTPase/Complex | Condition/Mutant | Hydrolysis Rate (s-1) |

|---|---|---|

| p21N-ras (normal) | Intrinsic | 3.4 x 10-4 |

| p21N-ras (Asp-12 mutant) | Intrinsic | 1.5 x 10-4 |

| Arf1-GTP–ASAP1 | GAP-stimulated | ~56-57 |

| Data sourced from kinetic analyses of various GTPase systems. nih.govportlandpress.com |

Advanced Methodologies for the Study of Guanosine Hydrate in Academic Research

State-of-the-Art Spectroscopic Techniques for Dynamic and Structural Insights

Advanced spectroscopic techniques are indispensable for elucidating the complex structural and dynamic properties of guanosine (B1672433) and its hydrated forms. These methods provide unparalleled insights into electronic structures, excited-state lifetimes, and the influence of the hydration shell on molecular behavior.

Time-resolved photoelectron spectroscopy (TR-PES) is a powerful experimental technique for tracking the evolution of electronic structure after photoexcitation. researchgate.net It is particularly effective when multiple excited states are involved in the relaxation dynamics. researchgate.net For guanosine derivatives in aqueous solutions, femtosecond broadband transient absorption spectroscopy, a related pump-probe technique, reveals that minor structural modifications can significantly impact their excited-state dynamics and electronic relaxation pathways. aip.orgchemrxiv.org

Upon absorption of UV radiation, canonical DNA monomers like guanosine typically dissipate the excess electronic energy through internal conversion within hundreds of femtoseconds, a key factor in their photostability. chemrxiv.org Studies on guanosine 5'-monophosphate (GMP) in aqueous solution, using excitation at 267 nm, have been instrumental in detailing these ultrafast processes. aip.org The transient absorption spectra are analyzed using kinetic models to determine the lifetimes of the involved excited states. aip.org For GMP, a two-component sequential kinetic model yields lifetimes of approximately 682 ± 40 femtoseconds and 1.4 ± 0.03 picoseconds. chemrxiv.org These lifetimes correspond to a proposed relaxation mechanism of S2(Lb) → S1(La) → S0(hot) → S0. chemrxiv.org The results demonstrate that TR-PES and similar ultrafast techniques can precisely map the energy dissipation pathways, providing critical data on how the hydrated environment influences the photophysics of guanosine. aip.orgchemrxiv.org

Negative ion photoelectron spectroscopy (NIPES), often coupled with electrospray ionization (ESI), is a potent gas-phase spectroscopic tool for characterizing the electronic structures of anionic clusters. researchgate.net It directly probes the electronic stabilization that occurs upon solvation and is sensitive to the local solvation environment. nih.govacs.org This method has been successfully applied to study doubly deprotonated guanosine monophosphate clusters hydrated by a specific number of water molecules ([dGMP – 2H]²⁻·n H₂O, where n = 1–4). nih.govacs.org

In these experiments, the addition of water molecules to the guanosine monophosphate dianion leads to a progressive increase in the electron binding energy (EBE). nih.gov This shift is quantified by the adiabatic detachment energy (ADE) and vertical detachment energy (VDE), which increase as more water molecules are added, indicating stabilization of the anion by the solvent molecules. researchgate.netnih.gov The first water molecule induces the most significant stabilization, with diminishing effects observed for subsequent water molecules. nih.gov The spectra of the microsolvated clusters retain patterns similar to the unhydrated anion, consisting of a distinct low-intensity band followed by more intense, congested bands. nih.govacs.org These findings are crucial for understanding how intermolecular interactions with water influence the physicochemical properties of guanosine at a fundamental level. researchgate.netnih.gov

Table 1: Incremental Energy Shifts in Hydrated Guanosine Monophosphate Dianions This table displays the stepwise increase in Adiabatic Detachment Energy (ADE) and Vertical Detachment Energy (VDE) for the [dGMP – 2H]²⁻ anion as water molecules are sequentially added. The data is derived from NIPES experiments and shows the stabilizing effect of hydration. Data sourced from The Journal of Physical Chemistry Letters. nih.gov

| Number of Water Molecules (n) | Incremental ADE/VDE Shift (eV) |

| 1 | 0.50 |

| 2 | 0.25 |

| 3 | 0.15 |

| 4 | 0.10 |

Terahertz (THz) Spectroscopy for Probing Ion Hydration Dynamics

Terahertz (THz) spectroscopy is highly sensitive to the collective, low-frequency motions of molecules, making it an excellent tool for investigating the dynamics of water hydration shells around biomolecules. nih.govnih.gov This technique measures absorbance in the far-infrared region, which corresponds to the collective distortions of the hydrogen-bond network. nih.gov It has been effectively used to study the hydration dynamics of guanosine monophosphate (GMP) in aqueous solutions. nih.govrsc.org

Temperature-dependent THz absorption spectra of aqueous disodium (B8443419) GMP (Na₂GMP) solutions reveal distinct changes associated with the self-assembly of guanosine into G-quadruplex (G4) structures. nih.gov These spectral changes include specific absorption bands attributed to the intramolecular modes of the G-complexes and broader features linked to the release of hydration water during G4 formation. nih.gov The results highlight that hydration water is a key driver in the thermodynamics of this self-assembly process. nih.gov Studies on solid hydrates of GMP also show a relatively rigid structure with a well-ordered solvation shell, in contrast to the more mobile water molecules found in uridine (B1682114) monophosphate systems. rsc.org By relating THz spectroscopy data to thermodynamic quantities, researchers can determine the entropic and enthalpic contributions of hydration water, providing deep insights into the forces governing the structural stability and function of guanosine in a biological context. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique that enables the ultrasensitive detection of molecules. frontiersin.org It combines the high specificity of Raman scattering, which provides a unique vibrational fingerprint for each molecule, with a massive signal amplification effect. ekb.eg This enhancement occurs when molecules are adsorbed onto or are in close proximity to metallic nanostructures, where the excitation of localized surface plasmon resonances massively intensifies the Raman signal. frontiersin.org